n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide
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Overview
Description
n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[44]non-3-en-1-yl]acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3,4-dimethylphenylamine and 4-fluorobenzaldehyde. The synthesis could proceed through the formation of an intermediate Schiff base, followed by cyclization and spiro formation under controlled conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of fluorine and spirocyclic structures often enhances biological activity and metabolic stability.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Spiro compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure could facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decane derivatives: Known for their biological activity.
Fluorophenyl compounds: Often used in medicinal chemistry for their enhanced metabolic stability.
Dimethylphenyl derivatives: Commonly found in various pharmaceuticals and agrochemicals.
Uniqueness
n-(3,4-dimethylphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl]acetamide is unique due to its combination of spirocyclic structure, fluorine substitution, and dimethylphenyl group. This combination may confer unique physicochemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-5-10-19(13-16(15)2)25-20(28)14-27-22(29)21(17-6-8-18(24)9-7-17)26-23(27)11-3-4-12-23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLFZQPWPCUHLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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